molecular formula C12H14N4OS B2832329 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide CAS No. 1797078-61-5

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide

Cat. No. B2832329
CAS RN: 1797078-61-5
M. Wt: 262.33
InChI Key: FWABYBZNOMWRBB-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide, also known as DMPT, is a synthetic compound that has gained attention for its potential use in scientific research. DMPT is a member of the pyrimidine family and is structurally similar to thiamine, a vitamin B1 derivative.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Reaction Behavior : Research by Davoodnia et al. (2009) explored the reactions of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, leading to the synthesis of thieno[2,3-d]pyrimidines. These reactions likely proceed through intermediates 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamides, indicating the compound's potential in synthesizing diverse chemical structures Davoodnia et al., 2009.

  • Histone Deacetylase Inhibition : A related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), was identified as an orally active histone deacetylase inhibitor, highlighting the role of similar compounds in cancer therapy through epigenetic regulation Zhou et al., 2008.

  • Nonaqueous Capillary Electrophoresis : The compound and its related substances were subjects of a study on nonaqueous capillary electrophoretic separation, demonstrating the compound's relevance in analytical chemistry for quality control purposes Ye et al., 2012.

Biomedical Applications

  • Anticancer and Anti-Inflammatory Properties : Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives, including compounds related to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide, which showed significant anti-inflammatory and analgesic activities, indicating their potential in developing new therapeutic agents Abu‐Hashem et al., 2020.

  • Antimicrobial Activity : Two biologically active thiophene-3-carboxamide derivatives exhibited antibacterial and antifungal activities, suggesting the compound's utility in developing new antimicrobial agents Vasu et al., 2003.

  • Antidepressant and Nootropic Agents : Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, related to the compound , were synthesized and shown to exhibit potential antidepressant and nootropic activities, further indicating the compound's relevance in neuropsychiatric research Thomas et al., 2016.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitangiogenesis and interact with tyrosine kinases . These targets play crucial roles in cell proliferation and growth, making them important in the development of anticancer drugs .

Mode of Action

Similar compounds have been found to block the formation of blood vessels in vivo and inhibit the activity of tyrosine kinases . This suggests that N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide may interact with its targets to inhibit their function, leading to changes in cellular processes such as angiogenesis and cell proliferation.

Biochemical Pathways

The inhibition of angiogenesis and tyrosine kinase activity suggests that it may affect pathways related to cell growth and proliferation

Result of Action

Similar compounds have been found to exhibit significant anti-angiogenic and dna cleavage activities . This suggests that this compound may have similar effects, potentially leading to the inhibition of tumor growth and proliferation.

properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-16(2)11-5-6-13-10(15-11)8-14-12(17)9-4-3-7-18-9/h3-7H,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWABYBZNOMWRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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